molecular formula C9H4F7NO3 B1408191 5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene CAS No. 1707365-41-0

5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene

Cat. No.: B1408191
CAS No.: 1707365-41-0
M. Wt: 307.12 g/mol
InChI Key: BHJNGSWNKJWLIO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene is a fluorinated aromatic compound It is characterized by the presence of a fluorine atom, a nitro group, and a hexafluoropropan-2-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Etherification: The hexafluoropropan-2-yloxy group can be attached through an etherification reaction using 1,1,1,3,3,3-hexafluoropropan-2-ol and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under strong oxidative conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic aromatic substitution reactions.

Scientific Research Applications

5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and hexafluoropropan-2-yloxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxyacetophenone: Similar in structure but lacks the hexafluoropropan-2-yloxy group.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Contains the hexafluoropropan-2-yloxy group but lacks the aromatic ring and nitro group.

Uniqueness

5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorine and nitro groups enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-fluoro-1-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F7NO3/c10-4-1-2-6(5(3-4)17(18)19)20-7(8(11,12)13)9(14,15)16/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJNGSWNKJWLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149345
Record name Benzene, 4-fluoro-2-nitro-1-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707365-41-0
Record name Benzene, 4-fluoro-2-nitro-1-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-fluoro-2-nitro-1-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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